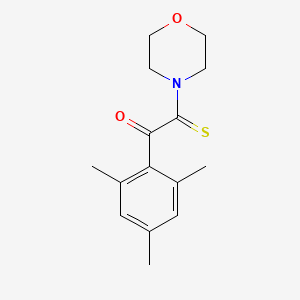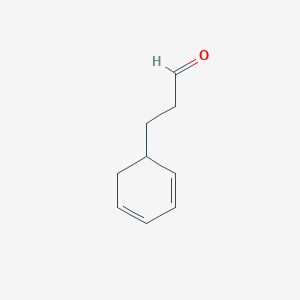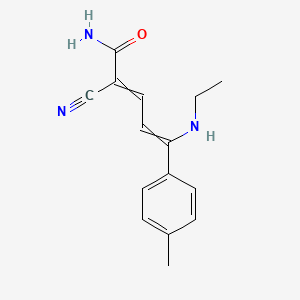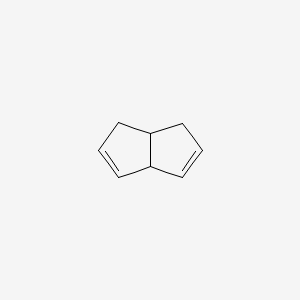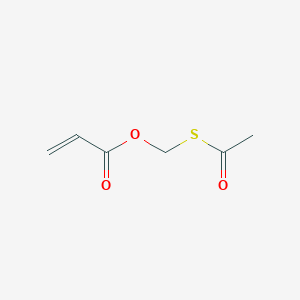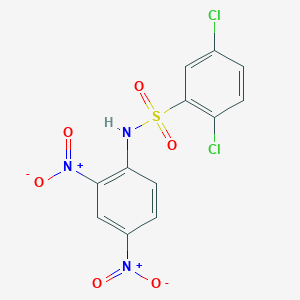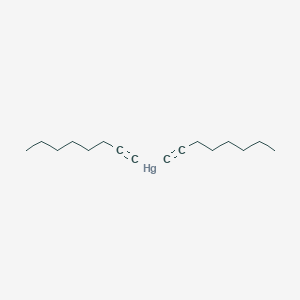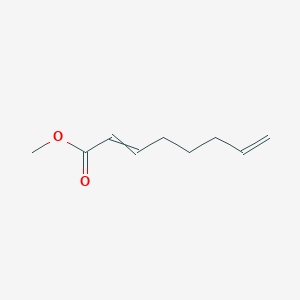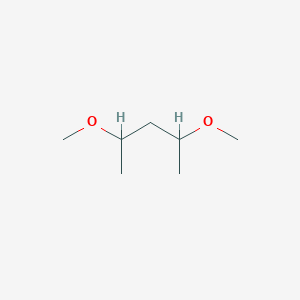![molecular formula C3ClF7S3 B14659237 (Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane CAS No. 51737-74-7](/img/structure/B14659237.png)
(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane is a complex organosulfur compound characterized by the presence of chlorosulfanyl, fluoro, and trifluoromethylsulfanyl groups attached to a central methane molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of chlorosulfanyl and fluoro precursors with trifluoromethylsulfanyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as gas chromatography and mass spectrometry, further enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfanyl or fluoro groups are replaced by other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, ranging from -78°C to room temperature, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or other reduced sulfur compounds. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.
科学的研究の応用
Chemistry
In chemistry, (Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug discovery and development. Researchers are investigating its potential as an inhibitor of specific enzymes or as a modulator of biological pathways.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its unique chemical properties may allow it to act as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Preclinical studies are ongoing to evaluate its efficacy and safety in animal models.
Industry
In industry, this compound is used as a specialty chemical in the production of advanced materials. Its unique functional groups make it suitable for use in the synthesis of polymers, coatings, and other high-performance materials. Additionally, it is used as a reagent in various industrial processes, including the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular pathways involved depend on the specific application and target. For example, in drug discovery, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking its function.
類似化合物との比較
Similar Compounds
(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]ethane: Similar to the methane derivative, but with an ethane backbone.
(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]propane: Contains a propane backbone, offering different steric and electronic properties.
(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]benzene: Features a benzene ring, providing aromatic characteristics.
Uniqueness
(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane is unique due to its specific combination of functional groups and its methane backbone. This combination imparts distinct chemical properties, such as reactivity and stability, making it a valuable compound for various applications. Its small size and unique functional groups allow for precise interactions with molecular targets, enhancing its potential as a bioactive molecule and industrial reagent.
特性
CAS番号 |
51737-74-7 |
|---|---|
分子式 |
C3ClF7S3 |
分子量 |
300.7 g/mol |
IUPAC名 |
[fluoro-bis(trifluoromethylsulfanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/C3ClF7S3/c4-14-3(11,12-1(5,6)7)13-2(8,9)10 |
InChIキー |
NWWYGTFGGDFMKB-UHFFFAOYSA-N |
正規SMILES |
C(F)(F)(F)SC(F)(SC(F)(F)F)SCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




